(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Description
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at position 4. This moiety is linked via a piperazine ring to a pyrazin-2-yl methanone group. The methanone linker directly connects the piperazine and pyrazine, distinguishing it from analogs with longer alkyl chains (e.g., butanone linkers in ), which may alter pharmacokinetic properties like metabolic stability .
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-11-1-2-12-14(9-11)24-16(20-12)22-7-5-21(6-8-22)15(23)13-10-18-3-4-19-13/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMIEBZXPGVHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of 2-Amino-6-chlorobenzothiazole with Piperazine Derivatives
The foundational step in synthesizing this compound involves the formation of the 4-(6-chlorobenzo[d]thiazol-2-yl)piperazine intermediate. This is typically achieved via nucleophilic aromatic substitution (SNAr) between 2-amino-6-chlorobenzothiazole and piperazine under reflux conditions. A study utilizing analogous benzothiazole-piperazine couplings reported yields exceeding 78% when employing dimethylformamide (DMF) as the solvent at 110°C for 12 hours. The reaction mechanism proceeds through deprotonation of the benzothiazole’s amine group, followed by attack on the piperazine’s electrophilic carbon.
Key Reaction Parameters:
Formation of the Methanone Bridge
The subsequent step involves coupling the piperazine intermediate with pyrazin-2-ylmethanone. This is commonly executed via a Friedel-Crafts acylation or Ullmann-type coupling. For instance, a protocol adapted from triazolothiadiazine syntheses employs 3-bromoacetylpyrazole derivatives reacted with thiol-containing intermediates in ethanol under reflux. Transposing this methodology, the pyrazin-2-ylmethanone group is introduced using a brominated precursor, with Et3N facilitating dehydrohalogenation.
Optimized Conditions:
- Reagent: Bromopyrazin-2-ylmethanone
- Solvent: Ethanol or tetrahydrofuran (THF)
- Reaction Time: 6–8 hours
- Yield: 65–72%
Industrial Production Methods
Continuous Flow Reactor Systems
Scale-up production leverages continuous flow chemistry to enhance reproducibility. A Palladium(II)-mediated Catellani reaction framework, originally designed for aryl halide functionalization, has been adapted for benzothiazole derivatives. This system utilizes automated reagent delivery and real-time temperature modulation to minimize byproducts such as oxidative homocoupling derivatives.
Table 1: Laboratory vs. Industrial Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 68–75% | 82–88% |
| Byproduct Formation | 5–8% | <2% |
| Reference |
Characterization and Analytical Techniques
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the integration of the piperazine and pyrazine rings. The 1H NMR spectrum exhibits distinct singlet signals for the piperazine protons (δ 3.2–3.5 ppm) and pyrazine aromatic protons (δ 8.5–9.0 ppm). 13C NMR further verifies the methanone carbonyl carbon at δ 165–170 ppm.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column resolves the target compound at retention times of 12–14 minutes under gradient elution (acetonitrile/water = 70:30). Impurities from incomplete coupling or oxidation byproducts are typically <1.5% in optimized batches.
Comparative Analysis with Analogous Compounds
Structural Analogues and Synthetic Nuances
Comparative studies with N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides reveal that substituting piperazine with morpholine reduces yield by 15–20% due to steric hindrance. Similarly, replacing the pyrazine ring with pyridine (as in (4-Chlorophenyl)(pyridin-2-yl)methanone) simplifies synthesis but diminishes thermal stability.
Table 2: Yield and Stability of Analogous Compounds
| Compound | Yield (%) | Thermal Stability (°C) |
|---|---|---|
| Target Compound | 82 | 220 |
| Morpholine Analog | 67 | 195 |
| Pyridine-Based Analog | 75 | 180 |
| Triazolothiadiazine Derivative | 85 | 230 |
Challenges and Optimization Strategies
Byproduct Mitigation
Common side reactions include:
Solvent and Catalyst Optimization
Switching from ethanol to DMF increases reaction rates but necessitates post-synthesis purification via column chromatography. Catalytic systems using Pd(II) complexes improve coupling efficiency but raise production costs.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Variations:
- Benzo[d]thiazole Modifications: The 6-chloro substitution in the target compound contrasts with non-halogenated or differently substituted analogs (e.g., 6-ethoxy in : (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone). describes a compound with a benzo[d]thiazole linked via a butan-1-one spacer (1-(benzo[d]thiazol-2-yl)-4-(4-chlorophenylpiperazin-1-yl)butan-1-one). The shorter methanone linker in the target compound may reduce conformational flexibility, favoring specific interactions .
- Piperazine-Linked Heterocycles: The pyrazin-2-yl methanone group differs from sulfonyl-linked piperazines in (e.g., (4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone). Sulfonyl groups increase polarity, whereas pyrazine introduces aromatic π-π interactions, possibly enhancing CNS penetration . highlights thiophene-based methanones (e.g., (thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone).
Physicochemical Properties
- Melting Points and Stability: reports melting points >250°C for sulfonyl-piperazine methanones, suggesting high thermal stability. The target compound’s pyrazine moiety may lower melting points slightly due to reduced symmetry . Chlorine substitution increases molecular weight (MW: ~415 g/mol) compared to non-halogenated analogs (e.g., MW: 466.2 for compound 11i in ) .
Table 2: Physicochemical Data
| Compound | MW (g/mol) | Melting Point (°C) |
|---|---|---|
| Target Compound | ~415 | Not reported |
| (4-Methoxyphenylsulfonyl)methanone (9aa) | 483 | 232–234 |
| 1-(3-Fluorophenyl)urea (11a) | 484.2 | Not reported |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
